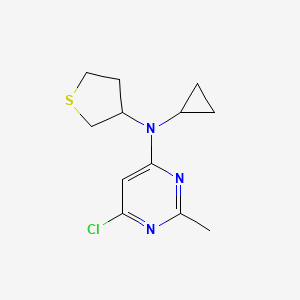

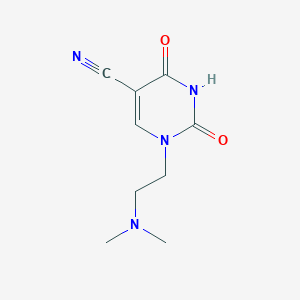

6-(2-乙基哌啶-1-基)-2-甲基嘧啶-4-胺

描述

The compound “6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies . For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes . Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements.Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions . The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid . Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in different fields . Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors .科学研究应用

组胺H4受体配体

对一系列2-氨基嘧啶类化合物的研究,包括与6-(2-乙基哌啶-1-基)-2-甲基嘧啶-4-胺在结构上相关的化合物,已经确定了组胺H4受体(H4R)的有效配体。这些化合物在体外显示出显著的效力,并在体内作为抗炎药物和疼痛模型中展示出活性。这支持了H4R拮抗剂在炎症和疼痛管理中的治疗应用潜力 (Altenbach et al., 2008)。

降压活性

一系列6-芳基吡啶并[2,3-d]嘧啶-7-胺衍生物,与感兴趣的核心结构密切相关,已经合成并评估了它们的降压活性。在这个系列中,一些显著的化合物已经显示出能够将自发性高血压大鼠的血压降至正常水平,表明这些衍生物在管理高血压方面的潜力 (Bennett et al., 1981)。

抗微生物活性

通过涉及类似嘧啶-2-胺结构的反应合成的取代苯甲酰胺衍生物的抗微生物活性已经得到评估。某些化合物表现出显著的抗菌和抗真菌活性,与链霉素和霉素B等标准药物相当或超过。这表明这些分子作为抗微生物剂进一步开发的潜力 (Vijaya Laxmi et al., 2019)。

金属离子吸附

关于含有嘧啶-多胺共轭物的碳吸附剂对水溶液中Zn2+和Cd2+的吸附研究已经证明了该化合物作为这些金属离子的分子受体的有效性。这项研究概述了这类化合物在环境修复中的潜在用途,特别是在从水中去除重金属方面 (Garcia-martin et al., 2005)。

安全和危害

属性

IUPAC Name |

6-(2-ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-3-10-6-4-5-7-16(10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSYJVMLNQJBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC(=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)

![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)